3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate pound>>3'-O-(4-Benzoyl)benzoyl ATP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

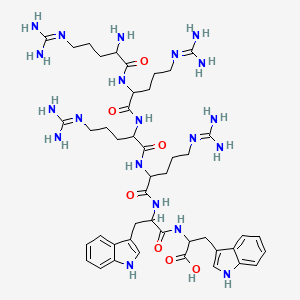

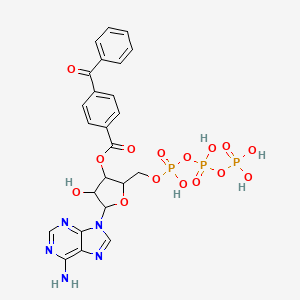

2’,3’-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate (BzATP) is a synthetic derivative of adenosine triphosphate (ATP). It is widely recognized for its role as a potent agonist of the P2X7 receptor, a type of purinergic receptor that is activated by extracellular ATP . BzATP is known for its higher potency compared to ATP, making it a valuable tool in scientific research, particularly in studies involving purinergic signaling and receptor activation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

BzATP is synthesized through a multi-step chemical process. The synthesis typically involves the benzoylation of ATP, where the benzoylbenzoyl group is introduced to the ATP molecule. This process requires specific reagents and conditions to ensure the successful attachment of the benzoylbenzoyl group to the ATP molecule .

Industrial Production Methods

While detailed industrial production methods for BzATP are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the quantities of reagents, and ensuring the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

BzATP undergoes various chemical reactions, including:

Oxidation and Reduction: BzATP can participate in redox reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of BzATP include benzoyl chloride, ATP, and various solvents and catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the synthesis of BzATP is the compound itself, 2’,3’-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate. Other products may include by-products from incomplete reactions or side reactions, which are typically removed during purification .

Aplicaciones Científicas De Investigación

BzATP has a wide range of applications in scientific research:

Chemistry: BzATP is used as a photoaffinity probe to study adenine nucleotide binding to ATPases.

Biology: It is employed in studies involving purinergic signaling, particularly in the activation of P2X7 receptors. .

Mecanismo De Acción

BzATP exerts its effects primarily through the activation of P2X7 receptors. These receptors are ATP-gated ion channels that mediate various physiological and pathological processes. Upon binding to the P2X7 receptor, BzATP induces the opening of the ion channel, allowing the influx of cations such as calcium and sodium. This leads to downstream signaling events, including the activation of inflammatory pathways and cell death mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine Triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to BzATP.

2’- and 3’-O-(4-Benzoyl)benzoyl ATP (Bz-ATP): Similar to BzATP but with variations in the position of the benzoylbenzoyl group.

Dibenzoyl-ATP (BzATP): Another synthetic derivative with similar properties but different structural modifications.

Uniqueness of BzATP

BzATP is unique due to its high potency and selectivity for P2X7 receptors. Its ability to induce strong receptor activation makes it a valuable tool in research, particularly in studies involving purinergic signaling and receptor pharmacology .

Propiedades

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJJLYZBWRIBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N5O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)

![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)

![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)

![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)

![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methyl](/img/structure/B13393843.png)

![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide](/img/structure/B13393850.png)

![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)

![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13393871.png)